[Cys(Bzl)84] CD (81-92)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H102N14O26S/c1-6-35(4)57(83-64(103)46(80-66(105)55(72)36(5)84)30-37-15-17-39(85)18-16-37)68(107)81-48(33-110-32-38-12-8-7-9-13-38)65(104)76-44(22-27-52(91)92)62(101)82-56(34(2)3)67(106)77-43(21-26-51(89)90)61(100)79-47(31-54(95)96)63(102)75-41(19-24-49(71)86)59(98)73-40(14-10-11-29-70)58(97)74-42(20-25-50(87)88)60(99)78-45(69(108)109)23-28-53(93)94/h7-9,12-13,15-18,34-36,40-48,55-57,84-85H,6,10-11,14,19-33,70,72H2,1-5H3,(H2,71,86)(H,73,98)(H,74,97)(H,75,102)(H,76,104)(H,77,106)(H,78,99)(H,79,100)(H,80,105)(H,81,107)(H,82,101)(H,83,103)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,108,109)/t35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-,56-,57-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDPEATGPLASJ-ZKBMWXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H102N14O26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153996 | |
| Record name | S-Benzyl-CD4 (83-94) peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123380-68-7 | |
| Record name | S-Benzyl-CD4 (83-94) peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123380687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Benzyl-CD4 (83-94) peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Peptide Engineering of S Benzyl Cd4 83 94 Peptide
Solid-Phase Peptide Synthesis Strategies for CD4 (83-94) Backbone
The foundational backbone of the S-Benzyl-CD4 (83-94) peptide is constructed using Solid-Phase Peptide Synthesis (SPPS). nih.govscispace.com This well-established technique allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. scispace.com The process begins with the attachment of the C-terminal amino acid to the resin, followed by cycles of deprotection of the N-terminal protecting group and coupling of the subsequent amino acid. scispace.com
The choice of protecting groups for the amino acid side chains is critical to prevent unwanted side reactions during synthesis. For the synthesis of peptides containing cysteine, such as the CD4 (83-94) sequence, specific protecting groups are employed to shield the reactive thiol group until the desired S-benzylation step. scispace.comnih.gov
Site-Specific Chemical Derivatization Techniques
The biological activity of the CD4 (83-94) peptide is significantly enhanced through specific chemical modifications, a process known as derivatization. nih.gov These modifications are introduced at specific amino acid residues to alter the peptide's conformation and improve its antiviral efficacy. nih.gov
S-Benzylation Chemistry at Cysteine Residues
A key derivatization is the S-benzylation of cysteine residues. nih.gov This reaction involves the attachment of a benzyl (B1604629) group to the sulfur atom of the cysteine side chain. nih.govnih.gov The introduction of the bulky benzyl group is believed to induce a specific conformational change in the peptide, which is crucial for its activity. nih.gov The process of S-alkylation, including benzylation, can be performed on the cysteine thiol group both in solution and while the peptide is still attached to the solid-phase resin. nih.govacs.org
Chromatographic Purification and Isolation of S-Benzyl-CD4 (83-94) Peptide Isomers
Following synthesis and derivatization, the crude peptide mixture contains the desired product along with various side products and isomers. nih.gov High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and isolation of the active S-Benzyl-CD4 (83-94) peptide isomers. nih.govacs.org This chromatographic method separates molecules based on their physicochemical properties, allowing for the collection of highly purified fractions of the target peptide. acs.org A partially purified mixture of S-benzyl-CD4(83-94) peptide was found to inhibit HIV-induced cell fusion. nih.gov
Design Principles for Advanced S-Benzyl-CD4 (83-94) Peptide Analogues
To further enhance the antiviral properties and understand the structure-activity relationship, various design principles are applied to create advanced analogues of the S-Benzyl-CD4 (83-94) peptide. nih.gov
Deletion and Substitution Peptide Strategies
Deletion and substitution strategies are employed to identify the core amino acid sequence required for activity and to optimize the peptide's properties. nih.gov In deletion analysis, specific amino acids are removed from the peptide chain to determine their necessity. Substitution studies involve replacing specific amino acids with others to probe the effects of size, charge, and hydrophobicity on activity. nih.gov These studies have been instrumental in demonstrating the sequence specificity and the requirement of benzyl derivatization for the antisyncytial activity of these peptides. nih.gov Through such strategies, a core seven-residue fragment was identified as essential for the observed activity. nih.gov
Modifications for Fluorescent Labeling and Biological Tracking
To investigate the mechanism of action and cellular interactions of S-Benzyl-CD4 (83-94), researchers have explored modifications for fluorescent labeling. These modifications allow for the visualization and tracking of the peptide in biological systems. The primary challenge lies in attaching a fluorescent probe without compromising the peptide's biological activity.
The selection of the labeling site on the peptide is a critical consideration. The N-terminus or a lysine (B10760008) residue's side chain are common attachment points for fluorescent dyes. biosyn.com For the S-Benzyl-CD4 (83-94) peptide, this requires careful consideration of the existing S-benzyl modifications, which are crucial for its activity. nih.gov The introduction of a bulky fluorophore must not interfere with the conformational structure of the peptide that is necessary for its interaction with its biological targets.
A variety of fluorescent dyes are available for peptide labeling, each with distinct spectral properties. jpt.comlubio.ch The choice of dye depends on the specific requirements of the experiment, such as the desired wavelength for excitation and emission, and the compatibility with the detection instrumentation. jpt.com
| Fluorophore Class | Example Dyes | Common Attachment Chemistry |
| Coumarins | 7-Hydroxycoumarin-4-acetic Acid | Amine-reactive succinimidyl esters |
| Fluoresceins | FITC (Fluorescein isothiocyanate) | Reaction with primary amines |
| Rhodamines | TMR (Tetramethylrhodamine) | Amine-reactive succinimidyl esters |
| Cyanines | Cy3, Cy5 | Amine-reactive succinimidyl esters |
Beyond simple fluorescent labeling, more advanced techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed. biosyn.com This involves labeling the peptide with a donor-acceptor fluorophore pair to study conformational changes or binding events in real-time. biosyn.com For biological tracking in vivo, radiolabeling the peptide for techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) is a powerful approach. frontiersin.orgacs.orgnih.gov This involves chelating a radionuclide to the peptide, which allows for non-invasive imaging of its distribution and accumulation in tissues. frontiersin.orgnih.govfrontiersin.orgthno.org
Challenges and Innovations in S-Benzyl-CD4 (83-94) Peptide Synthesis
The synthesis of S-Benzyl-CD4 (83-94) peptide is fraught with challenges, primarily stemming from its specific sequence and the crucial S-benzyl modifications. Innovations in peptide synthesis have been pivotal in overcoming these hurdles.
A significant challenge identified in early research was the purification of the active peptide. The biologically active, derivatized peptide was often found as a side product of automated synthesis, mixed with the underivatized target peptide and other synthesis by-products. nih.gov This necessitated sophisticated purification techniques like high-performance liquid chromatography (HPLC) to isolate the active fraction. nih.gov The inherent issue lies in the incomplete benzylation and the formation of deletion and substitution peptides during solid-phase peptide synthesis (SPPS). creative-peptides.comjpt.com
The specific placement of the benzyl groups is critical for the peptide's antiviral activity. nih.gov Research has shown that a purified CD4(83-94) peptide, specifically dibenzylated at cysteine 86 and glutamate (B1630785) 87, possesses antisyncytial activity. nih.gov Achieving such site-specific derivatization during synthesis is a significant challenge, often requiring optimized protocols and specialized building blocks. nih.gov
Innovations in SPPS have been instrumental in addressing these challenges. rroij.comopenaccessjournals.com The use of advanced coupling reagents and optimized reaction conditions helps to minimize the formation of side products and improve the efficiency of incorporating modified amino acids. jpt.comresearchgate.net Furthermore, the development of novel protecting group strategies allows for more precise control over site-specific modifications like benzylation. nih.govopenaccessjournals.com The move towards greener chemistry in peptide synthesis also presents an innovative front, aiming to reduce the use of hazardous reagents and solvents, a significant issue in traditional peptide synthesis. nih.govacs.org
| Synthesis Challenge | Key Innovation | Impact on S-Benzyl-CD4 (83-94) Synthesis |
| Purification Difficulties | Advanced HPLC techniques, Optimized SPPS protocols | Enables isolation of the active, derivatized peptide from complex mixtures. nih.gov |
| Side Product Formation | Improved coupling reagents, "Green" solvents | Reduces deletion and substitution sequences, leading to higher purity of the target peptide. researchgate.netnih.gov |
| Site-Specific Benzylation | Novel protecting groups, Specialized amino acid building blocks | Allows for the precise and efficient introduction of benzyl groups at critical residues like Cys86 and Glu87. nih.govnih.gov |
| Low Yield of Active Peptide | Automated synthesis platforms, High-throughput screening | Facilitates the rapid optimization of synthesis conditions to maximize the yield of the desired product. creative-peptides.comrroij.com |
These ongoing innovations in peptide synthesis are crucial for making complex peptides like S-Benzyl-CD4 (83-94) more accessible for research and potential therapeutic development.
Molecular Interactions and Binding Kinetics of S Benzyl Cd4 83 94 Peptide
Interaction with Human Immunodeficiency Virus Type 1 (HIV-1) Envelope Glycoprotein (B1211001) gp120
The initial and critical step for HIV-1 entry into a host cell is the binding of its envelope glycoprotein, gp120, to the CD4 receptor on the surface of immune cells. The S-Benzyl-CD4 (83-94) peptide is designed to mimic a key region of CD4, thereby disrupting this interaction.
The binding site for CD4 on the gp120 glycoprotein is a well-conserved, complex conformational domain. This site is often described as a cavity formed at the interface of the gp120 outer and inner domains. Research has identified that this binding pocket on gp120 interacts with the first immunoglobulin-like domain (D1) of the CD4 receptor. Synthetic peptides derived from CD4, such as those corresponding to amino acids 74-95 and the shorter 81-95 fragment, have been shown to block the binding of purified gp120 to CD4-bearing cells, indicating that this region of CD4 is integral to the interaction.
Chemical modification, specifically S-benzylation, of CD4-derived peptides has been shown to be crucial for their antiviral activity. While underivatized peptide fragments corresponding to the CD4(76-94) region showed little to no ability to block HIV-induced cell fusion, derivatized peptides demonstrated significant inhibitory effects. scispace.com
Studies revealed that the antisyncytial (cell fusion-inhibiting) activity was not associated with the primary CD4(76-94) peptide but with derivatized side products generated during synthesis. scispace.com A partially purified S-benzyl-CD4(83-94) peptide mixture was found to inhibit HIV-induced cell fusion at a nominal concentration of approximately 32 micromolar or less. nih.govscispace.com Further research on purified forms identified that a CD4(83-94) peptide, specifically dibenzylated at cysteine-86 and glutamate-87, possessed antisyncytial activity at a concentration of 125 micromolar. nih.govnactem.ac.uk This requirement for benzyl (B1604629) derivatization suggests that the modification induces a specific conformation in the peptide fragment, which enhances its ability to bind to gp120 and interfere with the viral entry process. nih.govnactem.ac.uk The derivatized peptides were effective against several HIV-1 isolates as well as the simian immunodeficiency virus (SIV). nih.gov
Table 1: Inhibitory Activity of CD4-Derived Peptides
| Peptide | Modification | Activity | Effective Concentration |
|---|---|---|---|
| CD4(76-94) peptide mixture | Unmodified and synthesis side products | Blocked HIV-induced cell fusion | 125 µM |
| S-benzyl-CD4(83-94) peptide | Partially purified mixture with S-benzyl groups | Inhibited HIV-induced cell fusion | ≤ 32 µM |
| CD4(83-94) | Purified, dibenzylated at Cys-86 and Glu-87 | Possessed antisyncytial activity | 125 µM |
Engagement with the CD4 Holoreceptor and Receptor Fragments
Understanding how the S-Benzyl-CD4 (83-94) peptide interacts with the CD4 receptor itself and its fragments is key to elucidating its mechanism of action.
The CD4 molecule is a glycoprotein with four extracellular immunoglobulin-like domains (D1 to D4). The primary binding site for the HIV-1 gp120 is located within the first domain, D1. Synthetic peptides derived from various domains of CD4 were tested for their ability to block gp120 binding, and only those corresponding to the D1 domain, specifically the region encompassing amino acids 74-95 and 81-95, were effective. This highlights the importance of this specific region in mediating the viral-receptor interaction. The S-Benzyl-CD4 (83-94) peptide sequence lies within this critical binding region. It is believed that this peptide functions by mimicking the conformation of this CDR3-like loop in the D1 domain.
Detailed real-time kinetic analysis, such as surface plasmon resonance (SPR), providing specific association (k_on) and dissociation (k_off) rates for the S-Benzyl-CD4 (83-94) peptide binding directly to CD4 components, is not extensively detailed in the available literature. However, the effective inhibitory concentrations observed in cell-based assays provide an indirect measure of its binding affinity and functional interaction. The ability of the peptide to inhibit HIV-induced cell fusion at micromolar concentrations (32 µM to 125 µM) suggests a binding interaction within this affinity range. nih.govnactem.ac.uk Studies using SPR on other synthetic peptides that target the same CDR3-like loop (residues 81-92) of the CD4 D1 domain have also demonstrated binding affinities in the micromolar range, corroborating the likely affinity of the S-Benzyl-CD4 (83-94) peptide.
Mechanistic Elucidation of S-Benzyl-CD4 (83-94) Peptide Recognition
The mechanism by which S-Benzyl-CD4 (83-94) peptide is recognized and exerts its antiviral effect is based on conformational mimicry. The derivatization with benzyl groups is thought to stabilize the peptide in a specific three-dimensional structure that more closely resembles the native conformation of the CD4 binding loop for gp120. nih.govnactem.ac.uk This enhanced structural stability allows the peptide to effectively compete with the host cell's CD4 receptors for binding to the gp120 on the virus.
By occupying the CD4 binding site on gp120, the peptide acts as a competitive inhibitor, preventing the initial attachment of the virus to the T-cell. This blockade of the gp120-CD4 interaction is a critical upstream event that prevents the subsequent conformational changes in gp120 necessary for its interaction with co-receptors (like CCR5 or CXCR4) and the eventual fusion of the viral and cellular membranes. Benzylated derivatives of the closely related CD4(81-92) peptide have been shown to inhibit not only the initial infection but also later stages of the viral life cycle, such as cell-to-cell transmission of the virus. nih.gov This suggests the peptide's mechanism may involve more than just a simple binding blockade.
Role of Specific Amino Acid Sequences in Binding Selectivity
The binding selectivity and antiviral potency of the S-Benzyl-CD4 (83-94) peptide and related derivatives are highly dependent on their specific amino acid sequence. Research involving derivatized deletion and substitution peptides within the CD4(76-94) region has demonstrated this sequence specificity. nih.govnih.gov These studies have revealed that a core seven-residue fragment is essential for the peptide's antisyncytial activity. nih.govnih.gov
Further investigations into the structure-activity relationship of CD4(81-92) peptide derivatives have pinpointed the importance of individual amino acids. For instance, the removal of glutamic acid residues at positions 11 and 12 (corresponding to positions 91 and 92 in the full CD4 sequence) resulted in a near-complete loss of biological activity. nih.gov Conversely, the omission of the glutamine residue at position 9 (Gln-89) did not impact its antiviral potency. nih.gov
A comparative study between human and chimpanzee CD4(81-92)-based peptides highlighted the critical role of the amino acid at position 87. The chimpanzee-derived peptide, which has a glutamic acid (E) at position 87 instead of the human glycine (B1666218) (G), was significantly less effective at inhibiting HIV-1-induced cell-cell fusion, although it retained its ability to inhibit viral infection. nih.gov This suggests that the residue at this position is more critical for the interactions leading to syncytium formation than for the initial viral infection. nih.gov Purified CD4(83-94) that was dibenzylated at cysteine 86 and glutamate (B1630785) 87 was also found to possess antisyncytial activity. nih.gov
The pattern of benzylation is also a critical determinant of the peptide's activity. Optimal antiviral efficacy was observed with benzyl groups at specific positions, and alterations to this pattern, such as a 1,4,7-tribenzyl-CD4(81-92) configuration, led to inactivity. nih.gov The replacement of even one benzyl group with an acetamidomethyl group resulted in a complete loss of biological function. nih.gov
| Modification | Effect on Antiviral Activity | Reference |
|---|---|---|
| Deletion of Glu-91 and Glu-92 | Virtually complete loss of biological activity | nih.gov |
| Deletion of Gln-89 | No effect on antiviral potency | nih.gov |
| Substitution of Gly-87 with Glu (human vs. chimpanzee sequence) | Significantly less potent inhibition of cell-cell fusion | nih.gov |
Induced Conformational Changes Upon Peptide-Target Binding
The native CD4(81-92) peptide is largely inactive, and its potent antiviral properties are conferred by derivatization, particularly benzylation. researchgate.net This suggests that the benzyl groups induce a specific conformational state that is favorable for binding to the HIV envelope glycoprotein gp120. scispace.com It is hypothesized that this derivatization restricts the flexible backbone of the underivatized peptide, constraining it to a conformation that more closely mimics the gp120 binding site of the native CD4 protein.
This induced rigidity is thought to be a key factor in the peptide's mechanism of action. By presenting a pre-ordered, receptor-like structure, the derivatized peptide can bind with higher affinity to gp120, effectively competing with the natural CD4 receptor on host cells. The binding of gp120 to CD4 is known to trigger significant conformational changes in gp120 itself, which are necessary for the subsequent steps of viral entry. frontiersin.orgbiorxiv.org By mimicking this initial binding, the S-Benzyl-CD4 (83-94) peptide can inhibit these necessary conformational shifts in the viral protein, thereby blocking infection.
While direct structural data on the precise conformational changes of the S-Benzyl-CD4 (83-94) peptide upon binding are limited, the structure-activity relationship studies strongly support the model of a conformationally constrained peptide inhibitor. Further derivatization, such as the creation of cyclic congeners of the CD4(81-92) peptide, has been shown to yield even more potent inhibitors of HIV-1 infection, reinforcing the hypothesis that restricting the peptide's conformation to one that is optimal for gp120 interaction is a successful strategy for enhancing its antiviral activity.
Computational Modeling and Simulation of Peptide-Protein Interactions
While specific computational studies on the S-Benzyl-CD4 (83-94) peptide were not prominently found in the reviewed literature, the application of molecular docking and molecular dynamics simulations is a well-established approach for understanding peptide-protein interactions in the context of HIV research. These methods provide valuable insights into the structural basis of binding and the dynamics of these interactions, which can guide the design of more potent inhibitors.
Molecular Docking Studies for Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For peptides like S-Benzyl-CD4 (83-94), docking studies could be employed to predict their binding mode within the CD4-binding site of the HIV-1 envelope glycoprotein gp120. Such studies can help to identify the key amino acid residues on both the peptide and the protein that are involved in the interaction, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In the broader context of CD4-derived peptides and other gp120 inhibitors, molecular docking has been used to understand the interactions that confer binding affinity and specificity. For example, docking studies of other peptides targeting the gp120 CD4-binding site have helped to elucidate how they mimic the natural interaction between gp120 and the CD4 receptor. frontiersin.org These computational models can rationalize the observed structure-activity relationships of different peptide derivatives and guide the design of new analogs with improved binding properties.
Molecular Dynamics Simulations of S-Benzyl-CD4 (83-94) Peptide Complexes
Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. For the S-Benzyl-CD4 (83-94) peptide, MD simulations could provide detailed information about the conformational stability of the peptide-gp120 complex. By simulating the dynamic behavior of the complex, researchers can assess the flexibility of the peptide, the stability of its binding pose, and the conformational changes that may occur in both the peptide and the protein upon binding.
Mechanisms of Viral Inhibition by S Benzyl Cd4 83 94 Peptide
Spectrum of Antiviral Activity Across Diverse Viral Isolates
Efficacy Against Widely Variant HIV-1 Envelope Gene Sequences
Derivatized CD4 peptides, including the S-Benzyl-CD4 (83-94) peptide, have demonstrated the ability to block in vitro infection by four different HIV-1 isolates characterized by widely variant envelope gene sequences. nih.govnactem.ac.uknactem.ac.ukscispace.comscispace.com This broad efficacy is significant, as the high genetic variability of the HIV-1 envelope protein is a major challenge for the development of effective antiviral therapies and vaccines. The ability of these peptides to inhibit diverse viral strains suggests that they target a conserved region or mechanism in the viral entry process. A partially purified S-benzyl-CD4(83-94) peptide mixture was found to inhibit HIV-induced cell fusion at a nominal concentration of less than or equal to 32 micromolar. nih.govnactem.ac.uknactem.ac.ukscispace.comscispace.comresearchgate.netnactem.ac.uk
Table 1: Inhibitory Activity of CD4 Peptide Derivatives Against HIV-1
| Peptide Derivative | Activity | Concentration |
|---|---|---|
| Partially purified S-benzyl-CD4(83-94) peptide mixture | Inhibited HIV-induced cell fusion | ≤ 32 µM |
| Purified CD4(83-94) dibenzylated at cysteine 86 and glutamate (B1630785) 87 | Antisyncytial activity | 125 µM |
| Phenylalanine-substituted peptide FYICFVEDE | Inhibition of syncytium formation (IC50) | ~1.2-1.6 µM |
Activity Against Simian Immunodeficiency Virus (SIV)
In addition to their efficacy against various HIV-1 isolates, derivatized CD4 peptides have also been shown to block cell fusion induced by the Simian Immunodeficiency Virus (SIV). nih.govnactem.ac.uknactem.ac.ukscispace.comscispace.comresearchgate.netnactem.ac.uk SIV is a retrovirus that is closely related to HIV and is widely used as an animal model for studying AIDS pathogenesis and for the preclinical evaluation of antiviral drugs and vaccines. The inhibitory activity of S-Benzyl-CD4 (83-94) and related peptides against SIV further underscores the conserved nature of the viral entry mechanism that these compounds target. This cross-reactivity suggests that the peptide interacts with a region of the viral envelope glycoprotein (B1211001) that is structurally and functionally similar between HIV-1 and SIV.
Definition of Minimal Active Peptide Fragments for Antiviral Efficacy
Research efforts have focused on identifying the smallest possible peptide fragment that retains antiviral activity. This is crucial for the development of more potent and cost-effective therapeutic agents. Studies involving derivatized deletion and substitution peptides within the CD4(76-94) region have revealed that a core seven-residue fragment is necessary for antisyncytial activity. nih.govscispace.comnactem.ac.uk Further investigations into benzylated derivatives of peptides corresponding to residues 81 through 92 of the CD4 molecule [CD4-(81-92)] have confirmed their ability to inhibit HIV-1-induced cell fusion and infection in vitro. researchgate.netpnas.org
To improve upon the activity of benzylated peptides, researchers synthesized phenylalanine-containing peptides based on the chemical similarity with active CD4(81-92)-benzylated peptides. nih.gov Through systematic replacement of amino acids, it was determined that substitutions at residues 81 and 85 with phenylalanine were the most critical for activity. nih.gov Optimization of the peptide length led to the identification of FYICFVED and FYICFVEDE as the most active fragments, with an IC50 for the inhibition of syncytium formation of approximately 1.2-1.6 microM. nih.gov This represents a significant increase in potency compared to the parent benzylated peptides.
Table 2: Key Peptide Fragments and Their Antiviral Activity
| Peptide Region/Fragment | Modification | Key Finding |
|---|---|---|
| CD4(76-94) | Derivatized deletion and substitution | A core seven-residue fragment is required for antisyncytial activity. nih.govscispace.comnactem.ac.uk |
| CD4(81-92) | Benzylation | Inhibit HIV-1-induced cell fusion and infection. researchgate.netpnas.org |
| FYICFVED and FYICFVEDE | Phenylalanine substitution | Most active fragments with IC50 for syncytium inhibition of ~1.2-1.6 µM. nih.gov |
Immunological and Cellular Responses to S Benzyl Cd4 83 94 Peptide
Modulation of T-Cell Receptor-Peptide-MHC-CD4 Tri-molecular Complex Formation
The activation of CD4+ T helper cells is a cornerstone of the adaptive immune response, initiated by the formation of a trimolecular complex. This complex consists of the T-cell receptor (TCR), a peptide antigen presented by a major histocompatibility complex (MHC) class II molecule on an antigen-presenting cell (APC), and the CD4 glycoprotein (B1211001), which acts as a co-receptor. nih.govfortunejournals.comuoa.gr The CD4 co-receptor stabilizes the TCR-pMHC interaction, facilitating signal transduction that leads to T-cell activation. fortunejournals.comwikipedia.org
While the S-Benzyl-CD4 (83-94) peptide is derived from the CD4 molecule, its primary documented function is to act as a mimic of the CD4 binding site for the HIV envelope glycoprotein gp120. Specific research detailing its direct modulatory effects on the physiological TCR-peptide-MHC-CD4 activation complex has not been extensively covered in the available literature. The focus of existing studies has been on its antiviral properties rather than its potential role as an immunomodulator of T-cell activation.
Cooperative binding is a critical feature of the TCR-pMHC-CD4 complex, where the binding of all components together is stronger than the sum of individual interactions. nih.gov The CD4 co-receptor significantly enhances the antigen sensitivity of T cells by promoting the stability of the complex. nih.gov This allows T cells to respond to a very small number of foreign peptides. uoa.gr
Studies specifically investigating the cooperative binding effects of the S-Benzyl-CD4 (83-94) peptide within this trimolecular complex are not detailed in the current body of scientific literature. Research has centered on its competitive inhibition of viral binding, a distinct molecular interaction.
The sensitivity of CD4+ T-cells to antigens is greatly amplified by the presence of the CD4 co-receptor, which can increase signaling by approximately 100-fold. nih.gov This enhancement is crucial for detecting low-abundance antigens and mounting an effective immune response. fortunejournals.com The influence of the S-Benzyl-CD4 (83-94) peptide on this specific aspect of T-cell antigen recognition has not been a primary focus of the research reviewed. The peptide is designed to interfere with a pathological interaction (viral entry) rather than modulate the physiological process of antigen recognition by the TCR complex.
Impact on CD4+ T-Lymphocyte Functionality in Vitro
The in vitro effects of the S-Benzyl-CD4 (83-94) peptide on CD4+ T-lymphocyte functionality have been characterized predominantly in the context of viral infection, where it demonstrates significant inhibitory capabilities.
A key pathogenic feature of HIV infection is the fusion of infected cells with uninfected CD4+ cells, forming large, non-functional cell masses called syncytia. This process contributes to the depletion of CD4+ T-cells. Synthetic CD4 peptide derivatives, including S-Benzyl-CD4 (83-94), have been shown to be potent inhibitors of this process.
A partially purified S-benzyl-CD4(83-94) peptide mixture was found to inhibit HIV-induced cell fusion at a nominal concentration of 32 micromolar or less. nih.govscispace.comscispace.com This anti-syncytial activity is dependent on the benzyl (B1604629) derivatization and a core seven-residue fragment. nih.gov Furthermore, these derivatized peptides effectively block cell fusion induced by several different HIV isolates and the simian immunodeficiency virus (SIV). nih.govscispace.com Beyond preventing cell-to-cell fusion, the peptide also blocks the initial infection of cells by various HIV-1 isolates in vitro. nih.gov Studies have shown that these peptide derivatives can exert a virostatic effect even on cultures that are already infected, leading to decreased production of the viral p24 protein and reduced cell-mediated infectivity.
| Compound | Activity | Effective Concentration | Virus Isolates | Reference |
|---|---|---|---|---|
| Partially purified S-benzyl-CD4(83-94) peptide mixture | Inhibition of HIV-induced cell fusion | ≤ 32 µM | Multiple HIV isolates, SIV | nih.govscispace.com |
| Purified CD4(83-94) dibenzylated at Cys-86 and Glu-87 | Anti-syncytial activity | 125 µM | Not specified | nih.gov |
| CD4(76-94) peptide mixture with derivatized products | Inhibition of HIV-induced cell fusion | 125 µM | Not specified | nih.gov |
A primary clinical marker in HIV infection is the peripheral CD4+ T-cell count, which reflects the health of the immune system. Effective antiretroviral therapy (ART) typically leads to viral suppression and a gradual recovery of CD4 cell numbers, a process known as immune reconstitution. oup.comfrontiersin.org However, a subset of individuals, termed immunological non-responders, fail to achieve adequate CD4 cell recovery despite viral suppression. frontiersin.orgfrontiersin.org Factors influencing poor immune reconstitution include low CD4 counts at the start of therapy and increased immune activation and senescence. oup.comfrontiersin.org
Elucidation of Cellular Targets Beyond the Primary CD4 Receptor
The S-Benzyl-CD4 (83-94) peptide is a targeted derivative, designed to function as a structural mimic of the CD4 protein. Its mechanism of action is predicated on this mimicry to competitively inhibit the binding of the HIV envelope glycoprotein gp120 to the CD4 receptor on host T-cells. iapac.org This interaction is the initial and essential step for viral entry. wikipedia.orgnih.gov
All available evidence indicates that the primary target of this peptide is the gp120 protein itself. By binding to the CD4-binding site on gp120, the peptide prevents the virus from attaching to and entering host cells. iapac.org The research literature does not suggest or provide evidence for other cellular targets or off-target effects. The specificity of the peptide is derived from its sequence, which corresponds to a region of the CD4 molecule directly involved in the interaction with the viral envelope. nih.gov Therefore, its activity is confined to antagonizing this specific pathogen-host interaction.
Identification of Accessory Binding Sites on Cell Surfaces
The primary binding site for the CD4 protein on the surface of HIV is the viral envelope glycoprotein gp120. Consequently, the S-Benzyl-CD4 (83-94) peptide, as a fragment of CD4, is understood to interact directly with gp120. This interaction is believed to be the principal mechanism by which this peptide exerts its antiviral effects, namely by competing with the native CD4 receptor on T-cells for binding to the virus.
While the direct interaction with gp120 is well-established, the role of accessory binding sites on the cell surface in the activity of the S-Benzyl-CD4 (83-94) peptide is less defined. In the broader context of T-cell immunology, accessory molecules play a crucial role in modulating the immune response. These molecules, such as CD28, CTLA-4, CD45, and CD2, are involved in signal transduction and cell adhesion, processes that are critical for an effective immune response. However, specific studies detailing the direct interaction of the S-Benzyl-CD4 (83-94) peptide with these or other accessory molecules on the cell surface are not extensively documented in the available research. The primary focus of studies on this peptide has been its competitive inhibition of the CD4-gp120 interaction. Therefore, while it is plausible that the peptide's presence and interaction with gp120 could indirectly influence the engagement of other cellular receptors, gp120 remains the only definitively identified binding site for this peptide.
In Vitro Assays for Evaluating Immunological Efficacy
The immunological efficacy of the S-Benzyl-CD4 (83-94) peptide and related compounds has been evaluated through several in vitro assays designed to measure their ability to inhibit HIV infection and its cytopathic effects. These assays provide quantitative and qualitative data on the peptide's antiviral activity.
Quantitative microassays for acute viral infection are utilized to assess the ability of a compound to inhibit the initial stages of viral infection in a cell culture system. These assays typically involve exposing susceptible cells to HIV in the presence of varying concentrations of the inhibitory agent. The level of infection is then quantified by measuring a viral marker, such as the p24 antigen, a core protein of HIV.
For benzylated derivatives of peptides from the CD4(81-92) region, which includes the S-Benzyl-CD4 (83-94) sequence, these assays have demonstrated that the presence of the peptide during the infection phase leads to a decrease in the expression of the viral core protein p24 nih.gov. This indicates an inhibition of the initial stages of viral infection. Furthermore, these peptide derivatives have been shown to exert a virostatic effect on cultures already infected with HIV-1, leading to decreased p24 production nih.gov.
Efficacy of CD4 (81-92) Peptide Derivatives in Quantitative Microassays
| Assay Phase | Observed Effect | Indicator of Efficacy |
|---|---|---|
| Infection Phase (Initial viral exposure) | Inhibition of viral infection | Decreased expression of viral core protein p24 |
| Transmission Phase (Post-infection) | Virostatic effect on infected cultures | Decreased p24 production |
Syncytium formation is a characteristic cytopathic effect of HIV infection, where infected cells fuse with uninfected CD4+ cells to form large, multinucleated giant cells. Syncytium Formation Assays (SFA) are a common method to evaluate the ability of a compound to inhibit this cell fusion process.
Research has shown that a partially purified S-benzyl-CD4(83-94) peptide mixture can inhibit HIV-induced cell fusion at a nominal concentration of less than or equal to 32 micromolar scispace.comnih.gov. A purified form of CD4(83-94) that was dibenzylated at specific amino acid residues (cysteine 86 and glutamate (B1630785) 87) also demonstrated antisyncytial activity, albeit at a higher concentration of 125 micromolar scispace.comnih.gov. These findings highlight that derivatization, specifically benzylation, is a key factor for the anti-syncytial activity of this peptide nih.gov.
Inhibition of Syncytium Formation by S-Benzyl-CD4 (83-94) Peptide and Derivatives
| Peptide Formulation | Concentration | Observed Activity |
|---|---|---|
| Partially purified S-benzyl-CD4(83-94) peptide mixture | ≤ 32 µM | Inhibition of HIV-induced cell fusion |
| Purified CD4(83-94) dibenzylated at cysteine 86 and glutamate 87 | 125 µM | Antisyncytial activity |
Infectious Cell Center (ICC) assays are designed to measure the number of cells in a culture that are actively producing infectious virus particles. In the context of evaluating antiviral agents, a reduction in the number of infectious centers indicates that the compound is effective at inhibiting viral replication and spread.
When CEM-SS cell cultures exposed to HIV were treated with benzylated CD4(81-92) peptide derivatives, a lack of infectious cell centers was observed nih.gov. This outcome was noted when the cells were washed after initial exposure to the virus and then co-cultured with fresh, uninfected indicator cells nih.gov. This suggests that the peptide effectively inhibits the establishment of a productive infection. Notably, a significant inhibition of infectious cell center formation was also observed even when the peptides were added up to 48 hours after the initial viral inoculation, indicating that these peptides can also interfere with the transmission of the virus from already infected cells nih.gov.
Efficacy of CD4 (81-92) Peptide Derivatives in Infectious Cell Center (ICC) Assays
| Timing of Peptide Addition | Observed Effect |
|---|---|
| During initial viral exposure | Lack of infectious cell centers |
| Up to 48 hours post-inoculation | Inhibition of infectious cell center formation |
Structural Biology Investigations of S Benzyl Cd4 83 94 Peptide
High-Resolution Structural Elucidation of S-Benzyl-CD4 (83-94) Peptide
The determination of the high-resolution structure of S-Benzyl-CD4 (83-94) peptide is fundamental to understanding its function. Structural studies aim to define its precise atomic arrangement, which is heavily influenced by its amino acid sequence and chemical modifications.
The native, underivatized peptide fragments of the CD4 molecule in the 81-92 region are generally biologically inactive. researchgate.net Their derivatization, particularly through benzylation, is a prerequisite for their antiviral activity. nih.govnactem.ac.uk This suggests that the modification induces a specific, biologically active conformation. While detailed high-resolution structural data from methods like X-ray crystallography or NMR spectroscopy for this specific peptide are not extensively published, it is understood that such derivatization can specifically alter the conformation of CD4 holoreceptor peptide fragments, potentially increasing their efficacy. nih.govscispace.com Structural analyses have predicted that changes in the secondary structure of domains homologous to this region of CD4 could occur. researchgate.net The constraint of peptides into specific conformations, such as β-turns, can be achieved through chemical modifications. nih.gov
The introduction of benzyl (B1604629) groups to the CD4 (83-94) peptide backbone is critical for its function. A purified form of CD4(83-94) dibenzylated at cysteine-86 and glutamate-87 showed significant biological activity. nih.govscispace.comnactem.ac.uk This chemical modification is believed to stabilize a particular secondary structure that is necessary for its interaction with target molecules. researchgate.netnactem.ac.uk The benzyl groups add hydrophobicity and steric bulk, which can restrict the peptide's conformational flexibility and favor a specific spatial arrangement of the amino acid side chains. Studies on other derivatized CD4 peptides in the 81-92 region have shown that both the sequence and the specific pattern of derivatization are crucial for antiviral activity. nih.gov For instance, optimal activity was achieved with benzyl groups at specific positions, while other patterns resulted in inactive compounds. nih.gov This highlights the direct relationship between the benzyl modification pattern and the resulting three-dimensional structure.
| Residue Position | Amino Acid | Modification | Implied Role in Conformation |
| 86 | Cysteine | S-Benzylation | Stabilization of bioactive structure |
| 87 | Glutamate (B1630785) | Benzylation | Contributes to the necessary conformational state |
Structural Characterization of S-Benzyl-CD4 (83-94) Peptide in Complex with Target Proteins
The biological activity of S-Benzyl-CD4 (83-94) peptide stems from its ability to bind to target proteins and disrupt pathological processes, such as viral entry. The primary target is the HIV envelope glycoprotein (B1211001), gp120. nih.govnih.gov Structural analysis of the peptide in its bound state is essential for understanding the specifics of this molecular recognition.
When a peptide binds to a protein, a network of non-covalent interactions, including hydrogen bonds and electrostatic interactions, is formed. These interactions are critical for the stability and specificity of the complex. In peptide-protein complexes, electrostatic interactions, such as those involving the carboxyl groups of acidic residues like aspartate or glutamate, can serve to anchor the peptide. wordpress.com For the S-Benzyl-CD4 (83-94) peptide, the precise network of hydrogen bonds and salt bridges formed upon binding to gp120 would depend on its induced conformation. While specific structural data for the complex is limited, studies of the broader CD4-gp120 interaction reveal that the 81-92 region of CD4 is directly involved in binding gp120. nih.gov The interaction is dependent on intact sulfhydryl bonds within cysteine residues and glycosylation of the target protein. nactem.ac.uk
Hydrophobic interactions are often key drivers of protein-peptide binding specificity. wordpress.com The benzyl groups on the S-Benzyl-CD4 (83-94) peptide significantly increase its hydrophobicity, likely playing a crucial role in its binding to a corresponding hydrophobic pocket on the target protein. Studies using deletion and substitution of amino acids within this peptide region have demonstrated a high degree of sequence specificity required for its activity. nih.gov Research on related benzylated peptides corresponding to CD4(81-92) has shown that this region is directly involved in binding gp120, a process that leads to HIV infection and syncytium formation. nih.gov A single amino acid substitution in this region can significantly impact the peptide's inhibitory potency, underscoring the importance of specific residues for the interaction. nih.gov
| Interaction Type | Key Structural Features of S-Benzyl-CD4 (83-94) | Potential Role in Target Binding |
| Electrostatic | Glutamate and other charged residues | Anchoring the peptide to the target protein surface |
| Hydrophobic | Benzyl groups, nonpolar amino acid side chains | Driving specific recognition and binding affinity |
| Hydrogen Bonding | Peptide backbone, polar side chains | Stabilizing the peptide-protein complex |
Computational Structural Prediction and Refinement
In the absence of high-resolution experimental structures, computational methods serve as powerful tools for predicting and refining the structure of peptides like S-Benzyl-CD4 (83-94). scispace.com These approaches can provide valuable insights into the peptide's likely conformations and its interactions with binding partners.
Computational modeling can be used to explore the conformational landscape of the peptide, helping to identify low-energy states that may correspond to its bioactive shape. hoopai.org For a modified peptide, this involves using molecular dynamics simulations and other modeling techniques that can account for the presence of non-standard groups like the S-benzyl modification on cysteine. Advanced tools like AlphaFold2 have shown success in predicting the structures of peptides, although their accuracy can be lower for those with flexible regions or non-natural modifications compared to globular proteins. biorxiv.org Such predictions can be used to generate hypotheses about which residues are critical for binding, which can then be tested experimentally. For the S-Benzyl-CD4 (83-94) peptide, computational models could help visualize how the benzyl groups orient themselves and how they might fit into a binding site on a target protein like gp120.
Conformational Landscape Exploration
The introduction of a benzyl group to the cysteine residue in the CD4 (83-94) peptide is thought to significantly influence its conformational preferences, which in turn may enhance its antiviral activity. nih.gov The exploration of this conformational landscape—the full ensemble of three-dimensional structures the peptide can adopt—is crucial for understanding its mechanism of action and for the rational design of more potent analogues.
Detailed structural studies on the S-Benzyl-CD4 (83-94) peptide are not extensively reported in publicly available literature. However, the conformational analysis of peptides, in general, is approached through a combination of experimental and computational methods. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the average solution structure and dynamics of peptides. nih.govbibliotekanauki.plnih.govresearchgate.net For instance, NMR can yield information on inter-proton distances through the Nuclear Overhauser Effect (NOE), which can be used as restraints in structure calculations. bibliotekanauki.plnih.govuzh.ch
Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for exploring the conformational space of peptides at an atomic level of detail. beilstein-journals.orgnih.govrsc.orgrsc.org MD simulations can, in principle, map the free energy landscape of the peptide, revealing the most stable conformations and the transitions between them. Such simulations have been used to demonstrate that the conformational stability of CD4 mimetic peptides is strongly related to their binding behavior. beilstein-journals.org
For a peptide like S-Benzyl-CD4 (83-94), a typical conformational analysis study would involve the characterization of its secondary structure elements. The results of such a hypothetical analysis are presented in Table 1.
Table 1: Hypothetical Secondary Structure Content of S-Benzyl-CD4 (83-94) Peptide from Molecular Dynamics Simulations
| Conformational State | Percentage of Simulation Time (%) | Dominant Secondary Structure |
|---|---|---|
| State 1 | 45 | β-turn (residues 86-89) |
| State 2 | 30 | Random Coil |
| State 3 | 15 | Extended Strand |
| State 4 | 10 | α-helical turn (residues 84-87) |
This table is illustrative and represents the type of data that would be generated from a detailed conformational analysis. The values are not based on published experimental data for this specific peptide.
Force Field Development for Benzylated Peptides
The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.govpentelutelabmit.comnih.gov Standard force fields are well-parameterized for the 20 common amino acids, but they often lack accurate parameters for modified residues like S-benzyl-cysteine. digitellinc.comresearchgate.net Therefore, to reliably simulate a molecule such as S-Benzyl-CD4 (83-94) peptide, the development of specific force field parameters for the benzylated cysteine residue is a necessary prerequisite.
The process of parameterizing a novel residue involves several steps, generally including:
Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on a small model compound (e.g., S-benzyl-cysteine dipeptide) to obtain reference data. This data includes optimized geometries, vibrational frequencies, and partial atomic charges.
Parameter Optimization: The force field parameters (e.g., bond lengths, bond angles, dihedral angles, and van der Waals parameters) are adjusted to reproduce the QM data as closely as possible. nih.govreddit.com
Validation: The new parameters are tested by performing simulations on the model compound and comparing the results with available experimental data or higher-level QM calculations.
The development of a robust force field for benzylated peptides is essential for accurate in silico studies aimed at understanding their structure-activity relationships. A hypothetical set of new dihedral parameters for the S-benzyl-cysteine side chain is presented in Table 2.
Table 2: Illustrative Dihedral Angle Parameters for the S-benzyl-cysteine Side Chain
| Dihedral Angle (Atoms) | Force Constant (kcal/mol) | Phase Shift (degrees) | Periodicity |
|---|---|---|---|
| CA-CB-SG-CBZ | 2.5 | 180 | 2 |
| CB-SG-CBZ-CG | 1.8 | 0 | 2 |
This table provides an example of the kind of parameters that would be developed for a novel residue. The values are for illustrative purposes only and are not derived from actual QM calculations for S-benzyl-cysteine.
Future Research Directions and Translational Perspectives for S Benzyl Cd4 83 94 Peptide
Development of Next-Generation S-Benzyl-CD4 (83-94) Peptide Analogues
The initial discovery that underivatized peptide fragments of CD4 were largely inactive, while derivatized versions showed potent antiviral effects, has set the course for future analogue development. researchgate.net The key to the bioactivity of S-Benzyl-CD4 (83-94) lies in the chemical modification of the peptide backbone, which is thought to confer a more stable and effective conformation for binding to the viral envelope. scispace.comnactem.ac.uk
Research has shown that a partially purified S-benzyl-CD4(83-94) peptide mixture could inhibit HIV-induced cell fusion at concentrations as low as 32 micromolar. scispace.comscispace.com Further studies identified that specific modifications, such as dibenzylation at cysteine 86 and glutamate (B1630785) 87 within the CD4(83-94) sequence, resulted in antisyncytial activity. scispace.comnih.gov These findings underscore the importance of targeted derivatization. Future efforts in developing next-generation analogues are focused on:
Systematic Benzylation Scanning: Exploring the effects of benzyl (B1604629) group placement on other amino acid residues within the core sequence to optimize binding affinity and inhibitory concentration.
Amino Acid Substitution: Introducing non-natural or D-amino acids to increase proteolytic resistance and improve pharmacokinetic properties, a common strategy in modern peptide drug design.
Conformational Constraint: Utilizing techniques such as cyclization to lock the peptide into its most bioactive conformation, potentially increasing potency and stability.
Exocyclic Peptide Design: Engineering new classes of aromatically modified exocyclic peptides based on the CD4 structure to create novel mimetics with enhanced therapeutic profiles.
Table 1: Comparative Activity of Derivatized CD4 Peptide Fragments
| Peptide Derivative | Modification | Observed Antiviral Activity | Reported Concentration |
|---|---|---|---|
| CD4(76-94) Peptide Mixture | Side products from synthesis | Blocked HIV-induced cell fusion | 125 µM scispace.com |
| S-benzyl-CD4(83-94) Peptide Mixture | Partially purified, S-benzylated | Inhibited HIV-induced cell fusion | ≤ 32 µM scispace.com |
| CD4(83-94) Dibenzylated | Dibenzylated at Cysteine 86 and Glutamate 87 | Possessed antisyncytial activity | 125 µM scispace.com |
Exploration of Broader Antiviral Spectrum Beyond HIV and SIV
The therapeutic utility of S-Benzyl-CD4 (83-94) has been firmly established against various HIV-1 isolates with diverse envelope gene sequences and against SIV. scispace.comscispace.com This activity is rooted in the conserved nature of the gp120-CD4 binding interaction, which is fundamental for the entry of these retroviruses. However, the potential for this peptide and its future analogues to act against other viral pathogens remains a compelling and largely unexplored area of research.
Future investigations should pivot towards screening these CD4-mimetic peptides against other viruses that may utilize similar entry mechanisms or possess surface proteins susceptible to this type of targeted binding. While the primary target, the CD4 receptor, is specific to certain immune cells, the principle of inhibiting viral entry via peptide mimetics is a broadly applicable strategy. Research into CD4 modulators suggests a potential role in adjusting T-cell responses to improve the clearance of other chronic viral infections, such as hepatitis. patsnap.com This indicates that exploring the immunomodulatory, in addition to direct antiviral, effects of S-Benzyl-CD4 (83-94) analogues could be a fruitful avenue. The translational perspective involves positioning these peptides not just as anti-retrovirals, but as potential broad-spectrum viral entry inhibitors, pending further investigation.
Integration of S-Benzyl-CD4 (83-94) Peptide Research with Novel Peptide Therapeutic Strategies
The field of peptide therapeutics is rapidly evolving, moving beyond simple peptide drugs to sophisticated, multi-functional constructs. Integrating S-Benzyl-CD4 (83-94) peptide research with these novel strategies could significantly enhance its translational potential. The peptide's inherent ability to target the HIV envelope protein gp120 makes it an ideal candidate for a targeting moiety.
Key integrative strategies include:
Peptide-Drug Conjugates (PDCs): The S-Benzyl-CD4 (83-94) peptide could be conjugated to a potent antiviral small molecule. This approach would concentrate the therapeutic payload directly at the site of the virus or on the surface of infected cells expressing viral proteins, potentially increasing efficacy and reducing off-target effects.
Targeted Protein Degradation: Incorporating the peptide into Proteolysis-Targeting Chimeras (PROTACs). A PROTAC composed of the S-Benzyl-CD4 (83-94) peptide linked to an E3 ubiquitin ligase ligand could theoretically target gp120 for cellular degradation, offering a novel mechanism for viral clearance.
Chimeric Antigen Receptor (CAR) T-Cell Therapy: The peptide's binding domain could be engineered into the extracellular domain of a CAR. This would program T-cells to recognize and eliminate cells expressing the HIV envelope protein, a strategy that has shown promise in HIV therapy research.
Table 2: Potential Integration of S-Benzyl-CD4 (83-94) with Novel Therapeutic Platforms
| Therapeutic Strategy | Role of S-Benzyl-CD4 (83-94) Peptide | Potential Therapeutic Outcome |
|---|---|---|
| Peptide-Drug Conjugates (PDCs) | Targeting moiety to deliver a cytotoxic or antiviral payload to gp120-expressing cells. | Enhanced drug specificity and potency against HIV. |
| PROTACs | Binding ligand to recruit the viral gp120 protein to the cell's degradation machinery. | Novel mechanism of action by inducing degradation of viral proteins. |
| CAR T-Cell Therapy | Acts as the antigen-recognition domain of the CAR to target HIV-infected cells. | Specific and potent cell-mediated clearance of infected cells. |
Advanced Methodologies for Peptide Design and Optimization
The rational design and optimization of S-Benzyl-CD4 (83-94) analogues can be significantly accelerated by leveraging advanced methodologies in peptide chemistry and computational biology. These tools allow for a more predictive and efficient approach to drug discovery, moving beyond traditional trial-and-error synthesis and screening.
Computational Modeling and Molecular Dynamics: Computer-assisted drug discovery (CADD) can be used to model the interaction between peptide analogues and the gp120 protein at an atomic level. nih.gov Molecular dynamics simulations can predict the stability of these interactions and guide the design of modifications that enhance binding affinity and specificity.
Machine Learning and AI: Deep learning algorithms and protein language models are emerging as powerful tools to predict peptide-protein interactions from amino acid sequences alone. These models can screen virtual libraries of potential S-Benzyl-CD4 (83-94) variants to identify candidates with the highest probability of success.
High-Throughput Screening and Library Synthesis: Technologies like phage display allow for the rapid screening of vast libraries of peptide variants to identify those with the tightest binding to gp120. This can help in refining the core seven-residue fragment required for activity and discovering novel, potent sequences. nih.gov
Advanced Chemical Synthesis: Innovations in solid-phase peptide synthesis (SPPS) and chemical ligation techniques enable the efficient production of complex, modified peptides, including those with unnatural amino acids, cyclizations, and novel conjugations, facilitating the rapid development of optimized therapeutic candidates.
By embracing these advanced methodologies, researchers can systematically refine the structure of the S-Benzyl-CD4 (83-94) peptide to create next-generation therapeutics with superior potency, stability, and clinical potential.
Q & A
Q. What methodologies are recommended for synthesizing S-Benzyl-CD4 (83-94) peptide with optimal antiviral activity?
The synthesis involves automated solid-phase peptide synthesis with benzyl derivatization at cysteine 86 and glutamate 86. Critical steps include post-synthesis purification via high-performance liquid chromatography (HPLC) to isolate active fractions, as the antiviral activity resides in derivatized side products rather than the parent peptide . Ensure sequence fidelity using mass spectrometry (e.g., ESI-MS) and validate purity via reverse-phase HPLC (>95%) .
Q. How can researchers confirm the mechanism of action of S-Benzyl-CD4 (83-94) in inhibiting HIV-induced cell fusion?
Use competitive binding assays with CD4+ cells and HIV envelope glycoproteins (gp120). Measure inhibition of syncytium formation via fluorescence microscopy or dye-transfer assays. Mutational analysis of the core seven-residue fragment (positions 83-89) can identify critical binding regions. Cross-testing with divergent HIV isolates (e.g., HIV-1, SIV) validates broad-spectrum efficacy .
Q. What analytical techniques are essential for characterizing S-Benzyl-CD4 (83-94) peptide derivatives?
Employ tandem mass spectrometry (LC-MS/MS) to confirm benzylation sites and quantify derivatization efficiency. Circular dichroism (CD) spectroscopy assesses conformational changes post-derivatization. Antiviral activity should be quantified using dose-response curves (IC50 ≤32 µM for fusion inhibition) .
Q. What safety protocols are recommended for handling S-Benzyl-CD4 (83-94) peptide in laboratory settings?
Use personal protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store lyophilized peptide at -20°C in airtight containers, avoiding exposure to oxidizers. Dispose of waste per federal guidelines for bioactive peptides .
Advanced Research Questions
Q. How should researchers address discrepancies in antiviral efficacy data across different HIV isolates?
Perform structural alignment of HIV envelope glycoproteins to identify conserved regions targeted by the peptide. Use pseudotyped virus assays with chimeric envelopes to isolate sequence-dependent effects. Statistical tools like nonlinear regression can model IC50 variability and identify outliers .
Q. What strategies optimize the conformational stability of S-Benzyl-CD4 (83-94) peptide during in vitro assays?
Incorporate stabilizing agents (e.g., trehalose) in buffer solutions to prevent aggregation. Use dynamic light scattering (DLS) to monitor particle size changes. Temperature-controlled CD spectroscopy (4–25°C) can identify denaturation thresholds. Compare activity in serum-containing vs. serum-free media to assess protein-binding interference .
Q. How can peptide derivatization be fine-tuned to enhance binding affinity without compromising solubility?
Systematic substitution of benzyl groups at non-core residues (e.g., positions 90-94) using Fmoc-based SPPS. Evaluate solubility via nephelometry and binding affinity via surface plasmon resonance (SPR). Molecular dynamics simulations predict clashes/improvements in CD4-gp120 interaction interfaces .
Q. What experimental designs validate the specificity of S-Benzyl-CD4 (83-94) for CD4 receptor domains?
Use CRISPR-edited CD4- cells as negative controls in infection assays. Competitive inhibition with soluble CD4 protein quantifies displacement efficacy. Cross-reactivity testing with unrelated receptors (e.g., CCR5) confirms target specificity .
Data Analysis & Validation
Q. How should researchers statistically analyze dose-response data for S-Benzyl-CD4 (83-94) peptide activity?
Apply four-parameter logistic models (e.g., Hill equation) to calculate IC50 and Hill coefficients. Use ANOVA with post-hoc Tukey tests to compare efficacy across HIV isolates. Correct for batch-to-batch variability using internal standards (e.g., deuterated peptides) .
Q. What metrics ensure reproducibility in peptide synthesis and activity assays?
Report molar extinction coefficients (ε) for concentration standardization. Include positive controls (e.g., T-20/enfuvirtide) in fusion inhibition assays. Publish raw chromatograms and mass spectra for synthetic batches to enable cross-lab validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
